molecular formula C20H24FN3O3S B5804466 N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide

N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide

Cat. No. B5804466
M. Wt: 405.5 g/mol
InChI Key: VXNXWEJPTISQES-UHFFFAOYSA-N
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Description

N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-4-methylbenzenesulfonamide, commonly known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMP is a small molecule that belongs to the class of sulfonamide compounds and has a molecular weight of 465.57 g/mol.

Mechanism of Action

FMP exerts its pharmacological effects by binding to specific targets in the body, including enzymes, receptors, and ion channels. FMP has been shown to bind to the active site of carbonic anhydrase, which is an enzyme involved in various physiological processes, including acid-base balance and bone resorption. FMP has also been shown to bind to the dopamine and serotonin receptors, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
FMP has been shown to have several biochemical and physiological effects in the body. FMP has been shown to inhibit the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the acidity of the body. FMP has also been shown to modulate the activity of dopamine and serotonin receptors, which leads to changes in mood and behavior.

Advantages and Limitations for Lab Experiments

FMP has several advantages for lab experiments, including its high purity, stability, and specificity for its targets. FMP is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, FMP has some limitations, including its low solubility in water, which can affect its bioavailability and limit its use in certain experiments.

Future Directions

There are several future directions for research on FMP. One potential direction is to investigate the potential therapeutic applications of FMP in other diseases, such as Parkinson's disease and multiple sclerosis. Another direction is to explore the use of FMP as a tool compound for studying the role of carbonic anhydrase in various physiological processes. Additionally, further research is needed to elucidate the molecular mechanisms underlying the pharmacological effects of FMP and to optimize its pharmacokinetic properties for clinical use.

Synthesis Methods

The synthesis of FMP involves the condensation of 4-methylbenzenesulfonyl chloride with N-(4-fluorophenyl)piperazine and subsequent reaction with 3-oxopropylamine. This reaction yields FMP as a white crystalline solid with high purity.

Scientific Research Applications

FMP has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and schizophrenia. FMP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, FMP has been shown to inhibit the aggregation of amyloid beta, which is a hallmark of the disease. In schizophrenia, FMP has been shown to modulate dopamine and serotonin receptors, which are implicated in the pathophysiology of the disease.

properties

IUPAC Name

N-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O3S/c1-16-2-8-19(9-3-16)28(26,27)22-11-10-20(25)24-14-12-23(13-15-24)18-6-4-17(21)5-7-18/h2-9,22H,10-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXNXWEJPTISQES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4-methylbenzenesulfonamide

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